molecular formula C28H33N5O3 B2794553 N-cyclopentyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242936-03-3

N-cyclopentyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2794553
CAS RN: 1242936-03-3
M. Wt: 487.604
InChI Key:
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Description

N-cyclopentyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H33N5O3 and its molecular weight is 487.604. The purity is usually 95%.
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Scientific Research Applications

1. Computer Prediction and Biological Activity

A study focused on the modelling and synthesis of a compound related to N-cyclopentyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. The research aimed to predict the biological activity and acute toxicity of the compound using PASS and GUSAR software. The results suggested potential antineurotic activity, making the compound a candidate for treating male reproductive and erectile dysfunction. The compounds were classified as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

2. Synthesis and Inotropic Evaluation

Another research synthesized a series of compounds including this compound. These compounds were evaluated for their positive inotropic activity. Some showed favorable activity compared to the standard drug, milrinone, suggesting potential for treating cardiovascular conditions (Liu et al., 2009).

3. Antibacterial and Antitumor Activities

Further studies have explored the synthesis and evaluation of similar compounds for their antibacterial and antitumor activities. These compounds, including derivatives of this compound, demonstrated significant activity against various pathogens and cancer cell lines, indicating their potential in developing new antimicrobial and anticancer therapies (Ahmed, Ahmed, & Abdelhamid, 2014).

4. Synthesis and Fluorescence Properties

Another aspect of research on these compounds involves their synthesis and fluorescence properties. Studies have shown that these compounds, when synthesized through specific methods, exhibit distinct fluorescence properties. This characteristic could be leveraged in developing novel materials for optoelectronic applications (Xue, Du, Wang, & Zhang, 2015).

5. Benzodiazepine Receptor Binding

Finally, research has also explored the interaction of these compounds with benzodiazepine receptors. The binding assays indicated that the 1,2,3-triazolo[1,5-a]quinazoline ring, which is structurally related to this compound, has a notable affinity for these receptors. This finding suggests potential applications in developing new pharmaceuticals for neurological disorders (Biagi et al., 1996).

properties

IUPAC Name

N-cyclopentyl-4-(3-methylbutyl)-2-[(3-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-18(2)13-14-31-26(35)23-12-11-21(25(34)29-22-9-4-5-10-22)16-24(23)33-27(31)30-32(28(33)36)17-20-8-6-7-19(3)15-20/h6-8,11-12,15-16,18,22H,4-5,9-10,13-14,17H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJGXLMMHRIBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N(C3=N2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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